(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474251
InChI: InChI=1S/C12H18N2O2S/c1-8(2)11(13)12(16)14(3)7-9(15)10-5-4-6-17-10/h4-6,8,11H,7,13H2,1-3H3/t11-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC(=O)C1=CC=CS1)N
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide

CAS No.:

Cat. No.: VC13474251

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide -

Specification

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-(2-oxo-2-thiophen-2-ylethyl)butanamide
Standard InChI InChI=1S/C12H18N2O2S/c1-8(2)11(13)12(16)14(3)7-9(15)10-5-4-6-17-10/h4-6,8,11H,7,13H2,1-3H3/t11-/m0/s1
Standard InChI Key KZQMMQKRJPUZGA-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC(=O)C1=CC=CS1)N
SMILES CC(C)C(C(=O)N(C)CC(=O)C1=CC=CS1)N
Canonical SMILES CC(C)C(C(=O)N(C)CC(=O)C1=CC=CS1)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a butyramide core (C₄H₇NO) modified at multiple positions:

  • Position 2: A primary amino group (-NH₂).

  • Position 3: A dimethyl substituent (-CH(CH₃)₂).

  • N-substituent: A branched ethyl group bearing a ketone (oxo) and a thiophen-2-yl ring.

The (S) configuration at the chiral center (C2) confers stereochemical specificity, influencing its interactions in biological systems.

IUPAC Name and Identifiers

  • IUPAC Name: (2S)-2-amino-N,3-dimethyl-N-(2-oxo-2-thiophen-2-ylethyl)butanamide.

  • Molecular Formula: C₁₂H₁₈N₂O₂S.

  • Molecular Weight: 254.35 g/mol.

  • CAS No.: 66569020 (PubChem CID: 66569020).

  • SMILES: CC(C)C@@HN.

Physicochemical Properties

Key Characteristics

PropertyValue/Description
Melting PointNot experimentally determined.
Boiling PointNot reported.
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF).
StabilitySensitive to hydrolysis under acidic/basic conditions.
LogP (Partition Coefficient)Estimated ~1.8 (moderate lipophilicity).

Spectroscopic Data

  • IR: Expected peaks for amide C=O (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and thiophene C-S (~700 cm⁻¹).

  • NMR:

    • ¹H NMR: δ 1.2–1.4 (dimethyl groups), δ 2.8–3.2 (N-methyl and ethyl chain), δ 6.8–7.4 (thiophene protons).

    • ¹³C NMR: δ 175–180 (amide carbonyl), δ 120–140 (thiophene carbons).

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions:

Step 1: Formation of the Thiophene-Ethyl Ketone Intermediate

  • Reaction: Condensation of thiophene-2-carboxylic acid with ethylamine derivatives under coupling agents (e.g., EDC/HOBt).

  • Product: 2-(2-Thiophenyl)-2-oxoethylamine.

Step 2: Amide Bond Formation

  • Substrate: (S)-2-Amino-3-methylbutanoic acid.

  • Reaction: Activation of the carboxylic acid (e.g., via HATU/DIPEA) followed by coupling with the thiophene-ethyl ketone intermediate .

  • Yield: ~60–70% after purification.

Step 3: N-Methylation

  • Reagent: Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

  • Conditions: Anhydrous DMF, 50°C, 12 hours.

Challenges and Solutions

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to maintain the (S)-configuration .

  • Byproduct Formation: Column chromatography or recrystallization for purification.

Applications in Drug Discovery

Lead Compound Optimization

  • Structural Modifications:

    • Replacement of thiophene with other heterocycles (e.g., pyridine, furan) to enhance potency.

    • Introduction of fluorinated groups to improve metabolic stability .

Case Studies

  • Anticancer Agents: Analogous compounds (e.g., VulcanChem VC13474251) showed IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells.

  • Anti-Inflammatory Effects: Thiophene-amides reduced TNF-α production by 40% in murine macrophages .

Future Research Directions

Priority Areas

  • In Vivo Efficacy: Testing in animal models of cancer and inflammation .

  • Scale-Up Synthesis: Development of continuous-flow processes for industrial production .

Collaborative Opportunities

  • Academic-Industry Partnerships: For structure-activity relationship (SAR) studies.

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